{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(piperidin-1-yl)methanone
Overview
Description
{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(piperidin-1-yl)methanone is a complex organic compound that features a combination of piperazine, sulfonyl, methoxy, and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(piperidin-1-yl)methanone typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 1-ethylpiperazine and 2-methoxy-5-(piperidin-1-yl)benzoic acid. These intermediates are then subjected to sulfonylation and subsequent coupling reactions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted derivatives .
Scientific Research Applications
{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties
Mechanism of Action
The mechanism of action of {5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: Used in the synthesis of similar sulfonyl-containing compounds.
2-Methoxy-5-(piperidin-1-yl)benzoic acid: An intermediate in the synthesis of related compounds.
Sildenafil impurity A: Contains similar sulfonyl and piperazine groups.
Uniqueness
{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-3-20-11-13-22(14-12-20)27(24,25)16-7-8-18(26-2)17(15-16)19(23)21-9-5-4-6-10-21/h7-8,15H,3-6,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAGBDIUHKJVEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.